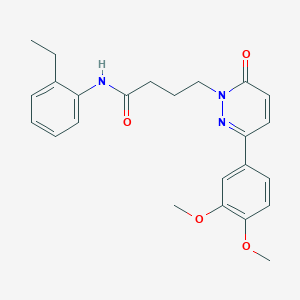
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide is a useful research compound. Its molecular formula is C24H27N3O4 and its molecular weight is 421.497. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(2-ethylphenyl)butanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Molecular Characteristics
The compound has a molecular formula of C23H28N4O3 and a molecular weight of approximately 420.49 g/mol. It features a pyridazine core substituted with a dimethoxyphenyl group and an ethylphenyl moiety, contributing to its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H28N4O3 |
| Molecular Weight | 420.49 g/mol |
| LogP | 1.7863 |
| Polar Surface Area | 83.541 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from simple precursors that undergo various transformations to introduce the pyridazine core and the substituents.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes or receptors involved in various signaling pathways. Notably, it has been identified as a selective inhibitor of phosphodiesterase 4 (PDE4), which is crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP). Increased cAMP levels can lead to anti-inflammatory effects and modulation of immune responses, making it a candidate for treating conditions like asthma and rheumatoid arthritis.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicates that modifications to the phenyl and pyridazine moieties can significantly influence biological activity. For example, compounds with additional methoxy groups on the phenyl ring tend to exhibit enhanced PDE4 inhibitory activity.
Case Studies
- PDE4 Inhibition : In a study examining various PDE4 inhibitors, the compound demonstrated significant potency compared to other known inhibitors, suggesting its potential utility in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary investigations into the neuroprotective properties of similar compounds have shown promising results in models of neurodegenerative diseases, indicating that this compound may also possess neuroprotective capabilities.
- Anti-Cancer Potential : Some derivatives have been evaluated for their anti-cancer properties, revealing that they can induce apoptosis in specific cancer cell lines through modulation of cAMP signaling pathways .
Comparative Analysis with Similar Compounds
A comparative analysis of structural analogs reveals differences in biological activity based on minor structural changes. The following table summarizes notable activities of similar compounds:
| Compound Name | Notable Activity |
|---|---|
| 6-{[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}-4-methyl-2H-1,4-benzoxazin-3(4H)-one | PDE4 Inhibitor |
| N-(1-((4,6-difluorobenzo[d]thiazol-2-yl)thio)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide | SDH Inhibitor |
| (S)-2-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamido)-3-methylbutanoic acid | Potential Anti-inflammatory Agent |
Propiedades
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-ethylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-4-17-8-5-6-9-19(17)25-23(28)10-7-15-27-24(29)14-12-20(26-27)18-11-13-21(30-2)22(16-18)31-3/h5-6,8-9,11-14,16H,4,7,10,15H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLHRJMUUHIVOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













